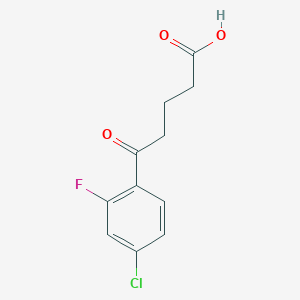

5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid

Description

Properties

IUPAC Name |

5-(4-chloro-2-fluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHWHYSJITXKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256443 | |

| Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-56-8 | |

| Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction typically employs palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the ketone and carboxylic acid groups:

Esterification and Amidation

The carboxylic acid group participates in nucleophilic substitution:

Cyclization and Condensation

The 1,3-diketone moiety enables cyclization:

Halogen-Specific Reactivity

The 4-chloro-2-fluorophenyl group influences electrophilic substitution:

Biological Interactions

While not direct chemical reactions, its interactions with biological systems inform medicinal applications:

-

Enzyme inhibition : Binds to ATP-binding pockets in kinases via ketone coordination .

-

Prodrug activation : Ester derivatives hydrolyze in vivo to release the active carboxylic acid .

Thermal and Photochemical Behavior

| Condition | Observation | Mechanism |

|---|---|---|

| Heating >200°C | Decarboxylation to ketone | Radical-mediated CO₂ elimination. |

| UV irradiation | C-Cl bond cleavage | Homolytic fission yielding aryl radicals . |

Comparative Reactivity Table

Scientific Research Applications

Chemistry

5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

- Reduction : The ketone group can be reduced to an alcohol.

- Substitution Reactions : The halogen substituents can undergo substitution with other functional groups under appropriate conditions.

Biology

The compound is explored for its role in enzyme inhibition and protein-ligand interactions . The presence of halogens enhances its binding affinity to biological targets, which is crucial for drug development. Notable biological activities include:

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, potentially disrupting cell wall synthesis.

- Anti-inflammatory Effects : Shown to reduce inflammatory markers in experimental models, indicating therapeutic potential for inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. It serves as a building block in the synthesis of agrochemicals and pharmaceuticals, reflecting its versatility in chemical manufacturing processes.

Antimicrobial Activity Study

A study focused on the antimicrobial properties of this compound indicated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Study

Another study assessed the reduction of inflammatory cytokines using this compound. Results showed a significant decrease in IL-6 and TNF-alpha levels in animal models, suggesting its potential therapeutic role in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The valeric acid moiety may also play a role in the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-2-fluorophenylboronic acid: Shares similar substituents on the phenyl ring but differs in the functional group attached to the ring.

4-Chloro-2-fluorobenzoic acid: Another compound with similar substituents but a different core structure.

Uniqueness

5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is unique due to the combination of its substituents and the valeric acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClFO3, with a molecular weight of 244.64 g/mol. The compound features a central carbon chain with a carboxylic acid group (COOH) and a ketone group (C=O), forming part of a 1,3-diketone structure. The presence of chlorine and fluorine substituents on the phenyl ring enhances its reactivity and potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The halogen substituents may facilitate binding to hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzymatic activity. Such interactions are critical in understanding the compound's therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, compounds designed based on similar scaffolds have shown promising results against various cancer cell lines. In particular, molecular docking studies indicate that these compounds can effectively bind to tubulin, a critical target in cancer therapy, demonstrating significant growth inhibition in cancer cell lines such as NCI-H460 and SNB-19 .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid | C11H10ClFO3 | Different halogen positions affecting reactivity |

| 5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid | C11H10ClFO3 | Variations in halogen placement |

| 5-(4-Bromo-2-fluorophenyl)-5-oxovaleric acid | C11H10BrFO3 | Bromine instead of chlorine |

The variations in halogen substituents significantly influence the chemical behavior and biological activity of these compounds. The specific positioning of chlorine and fluorine in this compound contributes to its distinct properties compared to others.

Synthesis and Evaluation

Synthesis methods for this compound involve several steps that require careful control of reaction conditions to ensure high yields and purity. The compound's synthesis has been explored alongside various evaluations for anticancer activity against multiple cell lines using National Cancer Institute protocols .

Antibacterial Activity

In addition to anticancer properties, related compounds have exhibited promising antibacterial activity against both Gram-negative and Gram-positive bacteria. For instance, certain derivatives demonstrated effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . This dual activity suggests that this compound may also serve as a scaffold for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using glutaric anhydride and 4-chloro-2-fluorobenzene derivatives. A reported route involves reacting 5,5'-oxybis(5-oxovaleric acid) with fluorinated aromatic precursors under acidic conditions. Key reagents include sulfuric acid or aluminum chloride as catalysts. Post-synthesis purification typically employs recrystallization from ethanol/water mixtures . Alternative methods may use halogenated benzoic acid intermediates, with reaction times optimized between 3–6 hours at reflux temperatures .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for confirming the aromatic substitution pattern (e.g., distinguishing chloro and fluoro substituents) and ketone/acid functional groups. Coupling constants in -NMR help identify ortho/para fluorine effects .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) validate purity and molecular weight (expected [M-H] at m/z 257.6) .

- FT-IR : Strong carbonyl stretches (1690–1720 cm) confirm the ketone and carboxylic acid moieties .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. First-aid measures include rinsing exposed skin with water for 15 minutes and consulting a physician if ingested .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement is ideal for determining bond lengths, angles, and crystal packing. Challenges include:

- Crystal Growth : Slow evaporation from DMSO/water mixtures improves crystal quality.

- Disorder Handling : Fluorine and chlorine atoms may exhibit positional disorder; partial occupancy refinement in SHELXL mitigates this .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement, critical for assessing molecular rigidity .

Q. What computational methods predict the compound’s physicochemical properties, and how do they compare with experimental data?

- Methodological Answer :

- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential surfaces, predicting reactivity at the ketone group.

- Solubility Prediction : COSMO-RS simulations in ADF software estimate logP (~2.8) and aqueous solubility (0.12 mg/mL), which can be validated experimentally via shake-flask assays .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes with hydrophobic active sites), though experimental IC values are required for validation .

Q. How can researchers address discrepancies in spectral data between synthesis batches?

- Methodological Answer :

- Impurity Profiling : LC-MS/MS identifies by-products such as unreacted 4-chloro-2-fluorobenzene or over-oxidized intermediates. Adjust reaction stoichiometry (e.g., excess glutaric anhydride) to minimize side reactions .

- Isotopic Labeling : -NMR tracks fluorine positional integrity, distinguishing regioisomeric by-products .

- Crystallographic Validation : Comparing unit cell parameters (e.g., via CIF files in Mercury) ensures structural consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.